Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate hydrochloride is a complex organic compound that features an indole moiety, a piperazine ring, and a benzofuran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate hydrochloride typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Butyl Chain: The indole derivative is then alkylated with a butyl halide to introduce the butyl chain.
Formation of the Piperazine Ring: The butylated indole is reacted with piperazine to form the piperazine ring.
Formation of the Benzofuran Moiety: The benzofuran ring is synthesized separately and then coupled with the piperazine-indole intermediate.
Esterification: The final step involves esterification to form the ethyl ester, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, which can be oxidized to form various quinonoid structures.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The compound can undergo electrophilic substitution reactions, especially at the benzofuran and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Biological Studies: It is used to study the effects of indole derivatives on cellular processes and signaling pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. The indole moiety is known to bind to serotonin receptors, while the piperazine ring can interact with dopamine receptors. This dual interaction can modulate neurotransmitter levels and influence various neurological pathways .
Comparison with Similar Compounds
Similar Compounds
Vilazodone: A compound with a similar indole-piperazine structure, used as an antidepressant.
Buspirone: Another piperazine derivative used for anxiety disorders.
Trazodone: An indole derivative used as an antidepressant and sedative.
Uniqueness
Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate hydrochloride is unique due to its combination of an indole moiety, a piperazine ring, and a benzofuran structure. This combination allows it to interact with multiple biological targets, making it a versatile compound for research and therapeutic applications .
Properties
Molecular Formula |
C28H31ClN4O3 |
---|---|
Molecular Weight |
507.0 g/mol |
IUPAC Name |
ethyl 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C28H30N4O3.ClH/c1-2-34-28(33)27-17-22-16-23(7-9-26(22)35-27)32-13-11-31(12-14-32)10-4-3-5-21-19-30-25-8-6-20(18-29)15-24(21)25;/h6-9,15-17,19,30H,2-5,10-14H2,1H3;1H |
InChI Key |
WPVKEFKIUDSUFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCN(CC3)CCCCC4=CNC5=C4C=C(C=C5)C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.